molecular formula C12H10N2O3 B3032918 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide CAS No. 6272-35-1

2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

Cat. No. B3032918
CAS RN: 6272-35-1
M. Wt: 230.22 g/mol
InChI Key: KKWTXNWHXSGCHQ-UHFFFAOYSA-N
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Description

The compound 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide is a derivative of cyanoacetamide with a chromene (or coumarin) structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. This type of compound is known for its diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of related cyanoacetamide derivatives often involves the formation of a key intermediate that is further functionalized to achieve the desired compound. For instance, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, which share a similar cyanoacetamide core, were synthesized and tested as aldose reductase inhibitors . Another example is the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, which involved a new route for the preparation of this key intermediate for selective EGFR kinase inhibitors . Although these examples do not describe the exact compound , they provide insight into the synthetic strategies that could be applied to similar structures.

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group attached to an acetamide moiety. The additional fused rings, such as indole or quinoline, contribute to the complexity and potential biological activity of these molecules. The molecular structure is crucial for the interaction with biological targets, as seen in the docking simulation of a cyano(2-oxoindol-3-yl)acetic acid derivative into the catalytic site of aldose reductase .

Chemical Reactions Analysis

Cyanoacetamide derivatives can undergo various chemical reactions, including cyclization and substitution, to form a wide range of heterocyclic compounds. For example, 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives were prepared by reacting with chloroacetic acid and other reagents to form thiazolidine structures with anticancer activity . These reactions are essential for the diversification of the core structure and the enhancement of biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives are influenced by their molecular structure. The presence of halogen and lipophilic groups can significantly affect the solubility, stability, and reactivity of these compounds. For instance, the introduction of a fluorine atom and a methylbenzyl group improved the inhibitory activity of a cyano(2-oxoindol-3-yl)acetic acid derivative against aldose reductase . The properties of these compounds are also determined by their ability to form tautomers, as suggested by the hypothesis that the 2-hydroxy tautomer was the active species binding to the enzyme .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Darwish et al. (2014) utilized a compound similar to 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide for synthesizing a variety of heterocycles incorporating sulfamoyl moiety. These compounds showed promising antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Darwish, Atia, & Farag, 2014).

Cytotoxic Activity in Medical Research

Gomha and Khalil (2012) reported the use of a similar compound in the synthesis of thiazole derivatives, which demonstrated potent cytotoxic activity against human keratinocytes. This indicates potential applications in cancer research and treatment (Gomha & Khalil, 2012).

Antioxidant Activity

A study by Kadhum et al. (2011) synthesized new coumarin derivatives, closely related to 2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide, and tested their antioxidant activity. This research contributes to understanding the antioxidant properties of such compounds, which could have implications in various health-related areas (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

New Compound Synthesis and Characterization

Čačić et al. (2009) described the synthesis of thiazolidin-4-ones based on a similar compound, which were characterized for potential antibacterial activity. This shows its use in developing new pharmaceutical agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

Biological Activities and Pharmaceutical Applications

Research by Refat and Fadda (2013) synthesized novel compounds using a similar chemical structure, which were evaluated for their antimicrobial properties, contributing to the development of new antimicrobial agents (Refat & Fadda, 2013).

properties

IUPAC Name

2-cyano-2-(2-oxo-3,4-dihydrochromen-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-6-9(12(14)16)8-5-11(15)17-10-4-2-1-3-7(8)10/h1-4,8-9H,5H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWTXNWHXSGCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1=O)C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284483
Record name 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

CAS RN

6272-35-1
Record name NSC37422
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 2
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 3
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 4
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 5
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide
Reactant of Route 6
2-Cyano-2-(2-oxo-3,4-dihydro-2h-chromen-4-yl)acetamide

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